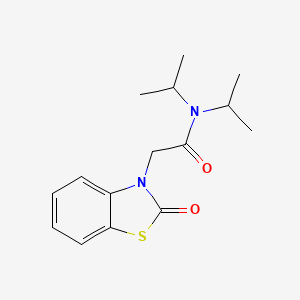
2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)-N,N-di(propan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)-N,N-di(propan-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)-N,N-di(propan-2-yl)acetamide typically involves the condensation of 2-aminobenzothiazole with an appropriate acylating agent under controlled conditions. The reaction may proceed through the formation of an intermediate, which is then cyclized to yield the final product. Common reagents used in this synthesis include acetic anhydride, isopropylamine, and suitable solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification methods is critical to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)-N,N-di(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of materials with specific properties, such as dyes, polymers, and catalysts.
Mécanisme D'action
The mechanism of action of 2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)-N,N-di(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Benzothiazole: A core structure in many biologically active compounds.
N,N-Diisopropylacetamide: A related amide compound with different substituents.
Uniqueness
2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)-N,N-di(propan-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the benzothiazole core with the N,N-di(propan-2-yl)acetamide moiety may enhance its stability, solubility, and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
113296-62-1 |
|---|---|
Formule moléculaire |
C15H20N2O2S |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
2-(2-oxo-1,3-benzothiazol-3-yl)-N,N-di(propan-2-yl)acetamide |
InChI |
InChI=1S/C15H20N2O2S/c1-10(2)17(11(3)4)14(18)9-16-12-7-5-6-8-13(12)20-15(16)19/h5-8,10-11H,9H2,1-4H3 |
Clé InChI |
XXAGYORUNJRQDG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=O)CN1C2=CC=CC=C2SC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone](/img/structure/B14306471.png)
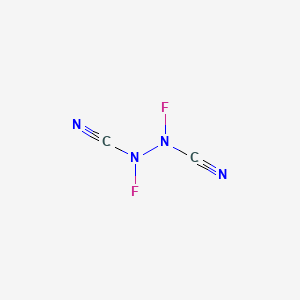
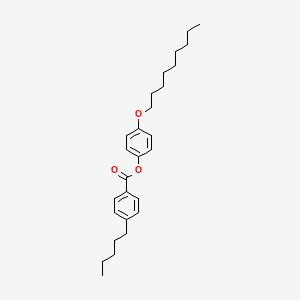
![2-(Hydroxyimino)-6-[2-(3-nitrophenyl)hydrazinylidene]-4-nitrosocyclohex-4-ene-1,3-dione](/img/structure/B14306500.png)

![1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene](/img/structure/B14306515.png)
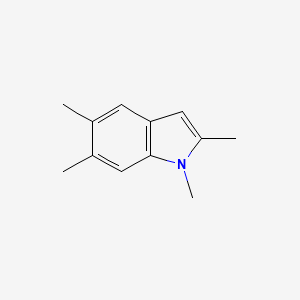

![{[2-(Benzenesulfonyl)-2-fluoroethyl]sulfanyl}benzene](/img/structure/B14306532.png)
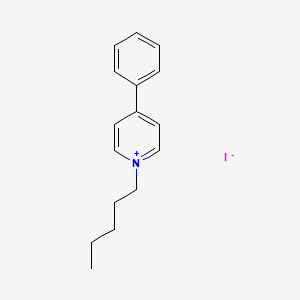
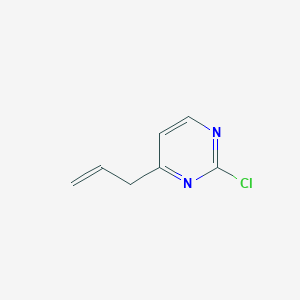
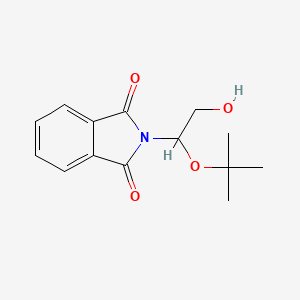

![Ethyl 2-[(pyrrolidin-1-yl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B14306573.png)
